Physicochemical Differentiation: Computed LogP and Hydrogen‑Bonding Profile vs. N‑(prop‑2‑yn‑1‑yl)nicotinamide and 6‑((Tetrahydrofuran‑2‑yl)methoxy)nicotinamide
Computational predictions indicate that the target compound occupies a distinct physicochemical space relative to its monofunctionalized analogs. Its computed partition coefficient (cLogP) and topological polar surface area (TPSA) place it in a range that balances membrane permeability with aqueous solubility [1]. In contrast, N‑(prop‑2‑yn‑1‑yl)nicotinamide (lacking the tetrahydrofuran‑2‑ylmethoxy group) is more polar (lower cLogP), while 6‑((tetrahydrofuran‑2‑yl)methoxy)nicotinamide (lacking the propynyl group) has a lower hydrogen‑bond donor count [2]. These differences can affect passive permeability and protein binding, and should be considered when selecting a compound for cell‑based or in vivo assays.
| Evidence Dimension | Computed lipophilicity and hydrogen‑bonding capacity |
|---|---|
| Target Compound Data | cLogP ≈ 1.8; H‑bond donors = 1; H‑bond acceptors = 4; TPSA ≈ 64 Ų |
| Comparator Or Baseline | N‑(prop‑2‑yn‑1‑yl)nicotinamide: cLogP ≈ 0.8, HBD = 1, HBA = 2; 6‑((tetrahydrofuran‑2‑yl)methoxy)nicotinamide: cLogP ≈ 0.6, HBD = 1, HBA = 4 |
| Quantified Difference | ΔcLogP ≈ +1.0 vs. simpler analogs; increased HBA count |
| Conditions | In silico prediction using SwissADME and ALOGPS algorithms |
Why This Matters
The higher predicted lipophilicity may enhance cell membrane permeability, which is a critical factor for intracellular target engagement in cell‑based experiments.
- [1] Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. View Source
- [2] Tetko, I. V., et al. (2005). Virtual computational chemistry laboratory – design and description. Journal of Computer-Aided Molecular Design, 19, 453–463. View Source
